molecular formula C11H15BrO2 B2703663 4-(Bromomethyl)-1,2-diethoxybenzene CAS No. 79440-31-6

4-(Bromomethyl)-1,2-diethoxybenzene

Cat. No. B2703663
CAS RN: 79440-31-6
M. Wt: 259.143
InChI Key: VVNSNXULBFLUQP-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)benzoate is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

While specific synthesis methods for “4-(Bromomethyl)-1,2-diethoxybenzene” were not found, bromomethane, an organobromine compound, is produced both industrially and biologically . It is manufactured for agricultural and industrial use by treating methanol with bromine in the presence of sulfur or hydrogen sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl 4-(bromomethyl)benzoate, include a physical state of powder solid, an appearance of off-white, and a melting point range of 53 - 58 °C / 127.4 - 136.4 °F .

Safety and Hazards

Methyl 4-(bromomethyl)benzoate is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

A study has synthesized three new fluorescein derivatives and investigated their pH-dependent protolytic equilibria . The fluorescein derivative bearing a bromine moiety can be used in various cross-coupling reactions to prepare derivatives and take advantage of its unique emission properties .

properties

IUPAC Name

4-(bromomethyl)-1,2-diethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSNXULBFLUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,2-diethoxybenzene

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